molecular formula C27H28N2O5 B12141361 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12141361
M. Wt: 460.5 g/mol
InChI Key: ROKOOYUFAREVDH-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling and subsequent functionalization.

  • Preparation of Benzofuran Intermediate

      Starting Material: 2-hydroxybenzaldehyde

      Reaction: Cyclization with acetic anhydride to form benzofuran-2-carboxylic acid.

      Conditions: Reflux in acetic anhydride, followed by purification.

  • Preparation of Pyrrolone Intermediate

      Starting Material: 4-ethylbenzaldehyde

      Reaction: Condensation with ethyl acetoacetate, followed by cyclization to form the pyrrolone ring.

      Conditions: Acidic or basic catalysis, followed by purification.

  • Coupling and Functionalization

      Reaction: Coupling of the benzofuran and pyrrolone intermediates using a suitable coupling reagent (e.g., EDCI or DCC).

      Functionalization: Introduction of the morpholine group via nucleophilic substitution.

      Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., dichloromethane, DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
    • Conditions: Mild to moderate temperatures, appropriate solvents (e.g., dichloromethane).

  • Reduction

    • The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
    • Conditions: Low temperatures, inert atmosphere.

  • Substitution

    • The morpholine group can be substituted with other nucleophiles under suitable conditions.
    • Conditions: Mild to moderate temperatures, appropriate solvents (e.g., DMF, DMSO).

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

    Solvents: Dichloromethane, DMF, DMSO

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

Industry

    Materials Science:

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity.

    Molecular Targets: Enzymes, receptors

    Pathways Involved: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(1-Benzofuran-2-carbonyl)-5-(4-methylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

  • Structural Features : The presence of the 4-ethylphenyl group and the morpholine moiety makes it unique compared to similar compounds.
  • Reactivity : Its unique structure influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.

This detailed article provides a comprehensive overview of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-ethylphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O5/c1-2-18-7-9-19(10-8-18)24-23(25(30)22-17-20-5-3-4-6-21(20)34-22)26(31)27(32)29(24)12-11-28-13-15-33-16-14-28/h3-10,17,24,31H,2,11-16H2,1H3

InChI Key

ROKOOYUFAREVDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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